5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-3-27-17-9-7-14(20)12-18(17)28(25,26)22-15-6-4-5-13(11-15)16-8-10-19(24)23(2)21-16/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDYDQLFPSKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
This structure includes a sulfonamide group , which is critical for its biological activity.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to the one have shown significant activity against various pathogens. In vitro assays have demonstrated that sulfonamides can inhibit bacterial growth effectively.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-bromo compound | E. coli | 6.72 mg/mL |
| 5-bromo compound | S. aureus | 6.63 mg/mL |
These findings suggest that the compound may exhibit comparable antimicrobial activity to established antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has been well-documented. For example, related compounds have shown efficacy in reducing carrageenan-induced edema in rat models. The 5-bromo compound's anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
In a study evaluating the anti-inflammatory effects of various sulfonamides, the compound exhibited a reduction in paw edema by approximately 89% at a concentration of 3 mg/kg after three hours .
Cardiovascular Effects
Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. The interaction of these compounds with calcium channels has been studied using isolated rat heart models. The data indicated that certain derivatives could lower coronary resistance and affect perfusion pressure significantly.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| II | 5-bromo compound | 0.001 | Decreased perfusion pressure significantly (p < 0.05) |
These results highlight the potential cardiovascular benefits of the compound, suggesting it may serve as a therapeutic agent for conditions like hypertension .
The biological activity of 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Calcium Channel Modulation : The compound may act as a calcium channel blocker, impacting vascular smooth muscle contraction and influencing blood pressure regulation.
- Anti-inflammatory Pathways : It could downregulate inflammatory mediators through inhibition of NF-kB pathways.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess significant antimicrobial activity. The compound has been tested against various pathogens with promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
These findings suggest that 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may exhibit comparable effectiveness to established antibiotics like ciprofloxacin and ketoconazole.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo studies. In one notable study, the compound demonstrated a significant reduction in carrageenan-induced paw edema in rat models.
Case Study :
In a controlled experiment, the compound reduced paw edema by approximately 89% at a concentration of 3 mg/kg within three hours of administration. This effect can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity
Sulfonamides have shown promise in cancer research due to their ability to inhibit tumor growth through various mechanisms. The specific compound's structure allows it to interact with multiple cellular pathways involved in cancer progression.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound may inhibit dihydropteroate synthase, disrupting folate synthesis crucial for bacterial and tumor cell proliferation.
- Calcium Channel Modulation : It may act as a calcium channel blocker, impacting vascular smooth muscle contraction and influencing tumor blood supply.
- Anti-inflammatory Pathways : The compound could downregulate inflammatory mediators through inhibition of NF-kB pathways, which are often upregulated in cancerous tissues.
Cardiovascular Effects
Emerging research suggests that sulfonamide derivatives can influence cardiovascular health. Studies using isolated rat heart models have shown that the compound can significantly lower coronary resistance and affect perfusion pressure.
| Group | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| II | 0.001 | Decreased perfusion pressure significantly (p < 0.05) |
These results indicate potential therapeutic benefits for conditions such as hypertension and heart disease.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-bromo-2-ethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include sulfonylation of the pyridazinone core (e.g., using chlorosulfonic acid in DCM at 0°C for sulfonyl chloride formation) followed by nucleophilic substitution with the ethoxy-bromobenzene moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates. Yield optimization requires strict temperature control during sulfonylation and anhydrous conditions for amide coupling .
Q. Which analytical techniques are essential for structural validation?
- Methodological Answer :
- NMR : and NMR to confirm substitution patterns (e.g., ethoxy group at C2, bromine at C5) and aromatic proton environments.
- HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., [M+H]+ at m/z 416.3) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm) and pyridazinone C=O (~1680 cm) .
Q. How to assess solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (10 mM) with serial dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
- Stability : Conduct LC-MS stability assays in simulated biological matrices (e.g., plasma, liver microsomes) at 37°C over 24 hours .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this sulfonamide derivative?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols:
- Use isogenic cell lines to control for genetic background.
- Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assay (CETSA).
- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Q. What experimental designs are suitable for studying its environmental fate?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Determine logP (octanol-water partition coefficient) and soil sorption coefficients (K) using OECD Guideline 121.
- Microcosm studies : Evaluate biodegradation in soil/water systems under aerobic/anaerobic conditions (GC-MS quantification).
- Ecotoxicity : Use Daphnia magna or Danio rerio models for acute/chronic toxicity (LC/NOEC) .
Q. How to investigate its metabolic stability and metabolite identification?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-HRMS/MS to detect phase I/II metabolites.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
- Structural elucidation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or demethylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
